4-((4-Hydroxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(4-hydroxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-17-6-8-18(9-7-17)13(15(21)22)10-14(20)16-11-2-4-12(19)5-3-11/h2-5,13,19H,6-10H2,1H3,(H,16,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOTVTPPFQXKMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound can be used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The phenyl group can engage in hydrogen bonding and π-π interactions, while the piperazine ring can form ionic bonds with biological targets. The carboxylic acid group can participate in acid-base reactions, influencing the compound's solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- Structure : Replaces the 4-hydroxyphenyl group with a 4-chlorophenyl moiety.
- Molecular Formula : C₁₅H₁₉ClN₂O₃; Molecular Weight : 310.78 g/mol .
2-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-4-[(2-hydroxyphenyl)amino]-4-oxobutanoic acid
- Structure: Features a 2-hydroxyphenyl amino group and a 4-fluorophenyl-substituted piperazine.
- Molecular Formula : C₂₁H₂₄FN₃O₄ (inferred from IUPAC name).
- Key Difference : The fluorophenyl group increases lipophilicity, while the 2-hydroxyphenyl substitution may influence metal chelation properties .
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid
Piperazine and Side Chain Modifications
4-([4-(4-Methylpiperazin-1-yl)phenyl]amino)-4-oxobutanoic acid
- Structure : Replaces the hydroxyphenyl with a 4-methylpiperazine-linked phenyl group.
- CAS : 724455-62-3; Purity : 95% .
- Key Difference : The piperazine-phenyl linkage may enhance solubility and receptor binding due to increased conformational flexibility.
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid
- Structure: Introduces a but-2-enoic acid backbone with a 4-methylanilino group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
